molecular formula C20H18BrN3OS B11274163 N-(2-Bromophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

N-(2-Bromophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B11274163
M. Wt: 428.3 g/mol
InChI Key: SCZNEUBAFHULGI-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core, a bromophenyl group, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated quinoline in the presence of a palladium catalyst.

    Attachment of the Thiomorpholine Moiety: The thiomorpholine group can be attached through nucleophilic substitution reactions, where a thiomorpholine derivative reacts with an appropriate leaving group on the quinoline scaffold.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.

Industry:

    Chemical Industry: Utilized in the synthesis of fine chemicals and intermediates.

    Pharmaceutical Industry: Potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism by which N-(2-Bromophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the bromophenyl and thiomorpholine groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-Chlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine: Similar structure but with a chlorine atom instead of bromine.

    N-(2-Bromophenyl)-3-(piperidine-4-carbonyl)quinolin-4-amine: Similar structure but with a piperidine ring instead of thiomorpholine.

Uniqueness: N-(2-Bromophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the combination of the bromophenyl group and the thiomorpholine moiety, which can confer distinct chemical and biological properties compared to its analogs. The presence of bromine can influence the compound’s reactivity and binding interactions, while the thiomorpholine ring can enhance solubility and metabolic stability.

Properties

Molecular Formula

C20H18BrN3OS

Molecular Weight

428.3 g/mol

IUPAC Name

[4-(2-bromoanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C20H18BrN3OS/c21-16-6-2-4-8-18(16)23-19-14-5-1-3-7-17(14)22-13-15(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23)

InChI Key

SCZNEUBAFHULGI-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=CC=C4Br

Origin of Product

United States

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